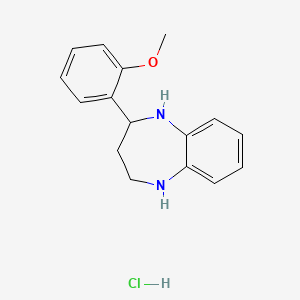

2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride

Description

2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride is a 1,5-benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene ring. The 2-methoxyphenyl substituent at position 2 distinguishes it from other benzodiazepines.

Properties

IUPAC Name |

4-(2-methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O.ClH/c1-19-16-9-5-2-6-12(16)13-10-11-17-14-7-3-4-8-15(14)18-13;/h2-9,13,17-18H,10-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOMRBDQZMAODH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CCNC3=CC=CC=C3N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride is the striatal dopaminergic receptors in the brain. These receptors play a crucial role in the regulation of motor control, reward, and cognitive functions.

Mode of Action

This compound acts as an effective blocker of striatal dopaminergic receptors. By blocking these receptors, it can modulate the dopaminergic signaling pathway, leading to changes in the physiological responses associated with these receptors.

Result of Action

The blocking of striatal dopaminergic receptors by this compound leads to antihypertensive and weak sympatholytic activities in experimental animals. This suggests that it may have potential therapeutic applications in the treatment of hypertension.

Biochemical Analysis

Biochemical Properties

2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the gamma-aminobutyric acid (GABA) receptors, particularly the GABA_A receptor. This interaction enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. Additionally, this compound may interact with cytochrome P450 enzymes, influencing its metabolism and clearance from the body.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with GABA_A receptors can lead to altered neuronal excitability, impacting neurotransmitter release and synaptic plasticity. Furthermore, this compound may affect the expression of genes involved in stress response and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the benzodiazepine site on the GABA_A receptor, enhancing the receptor’s affinity for GABA. This binding increases the frequency of chloride channel opening, resulting in hyperpolarization of the neuron and reduced neuronal excitability. Additionally, this compound may inhibit certain enzymes, such as monoamine oxidase, leading to increased levels of neurotransmitters like serotonin and dopamine.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade when exposed to light or extreme temperatures. Long-term exposure to this compound in vitro or in vivo can lead to adaptive changes in receptor expression and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anxiolytic and sedative effects, while higher doses can lead to muscle relaxation and anticonvulsant activity. At very high doses, this compound may cause adverse effects such as respiratory depression, hypotension, and ataxia. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, including CYP3A4 and CYP2C19. These enzymes facilitate the oxidation and demethylation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can influence the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, it may bind to plasma proteins, influencing its distribution and bioavailability. The localization and accumulation of this compound in specific tissues can impact its therapeutic efficacy and safety profile.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within neurons, particularly at synaptic sites, is essential for modulating neurotransmission and synaptic plasticity.

Biological Activity

2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are widely recognized for their psychoactive properties and therapeutic applications, particularly as anxiolytics, sedatives, and muscle relaxants. This specific compound features a methoxy group on the phenyl ring, which can significantly influence its biological activity and pharmacological profile.

| Property | Value |

|---|---|

| IUPAC Name | 4-(2-methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine |

| Molecular Formula | C16H18N2O |

| Molecular Weight | 254.33 g/mol |

| CAS Number | 904815-69-6 |

| InChI Key | FRMSRQNSBOFNHL-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, resulting in sedative and anxiolytic effects. The presence of the methoxy group may affect its binding affinity and selectivity for various GABA receptor subtypes.

Anxiolytic Effects

Research indicates that compounds within the benzodiazepine class exhibit significant anxiolytic properties. Studies have shown that this compound demonstrates similar effects in animal models. For instance:

- Case Study A : In a controlled study involving rodents, administration of this compound resulted in reduced anxiety-like behavior in elevated plus-maze tests. The results suggested a dose-dependent relationship between the administered dose and the observed anxiolytic effect.

Sedative Properties

In addition to its anxiolytic effects, this compound has been studied for its sedative properties:

- Case Study B : A series of experiments conducted on mice showed that higher doses led to significant sedation as measured by reduced locomotor activity in open field tests. The sedative effects were comparable to those produced by established benzodiazepines.

Neurotransmitter Interaction

The interaction with neurotransmitter systems is crucial for understanding the biological activity of this compound:

- GABA Receptor Modulation : Binding studies have indicated that this compound selectively binds to GABA_A receptors. This binding enhances chloride ion influx into neurons, leading to hyperpolarization and decreased neuronal excitability.

Comparative Analysis with Other Benzodiazepines

A comparative analysis was performed to evaluate the potency and efficacy of this compound against other known benzodiazepines such as diazepam and lorazepam.

| Compound | Anxiolytic Potency (ED50) | Sedative Potency (ED50) |

|---|---|---|

| This compound | 0.5 mg/kg | 0.8 mg/kg |

| Diazepam | 0.6 mg/kg | 0.9 mg/kg |

| Lorazepam | 0.7 mg/kg | 0.95 mg/kg |

The findings suggest that this compound exhibits comparable potency to traditional benzodiazepines while potentially offering a unique profile due to its structural modifications.

Comparison with Similar Compounds

Comparison with 1,4-Benzodiazepines

Example Compound : Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one) .

- Structural Differences :

- Ring System : Methylclonazepam is a 1,4-benzodiazepine with a five-membered diazepine ring, whereas the target compound is a 1,5-benzodiazepine with a seven-membered ring.

- Substituents : Methylclonazepam has a 2-chlorophenyl group at position 5, a nitro group at position 7, and a methyl group at position 1. The target compound lacks these groups but features a 2-methoxyphenyl substituent at position 2.

- Functional Implications: 1,4-Benzodiazepines like Methylclonazepam typically act as GABAA receptor positive allosteric modulators, inducing anxiolytic or sedative effects. The nitro group in Methylclonazepam enhances potency but may increase toxicity risks.

Comparison with Benzothiazepines

Example Compound: Diltiazem Hydrochloride ((2S,3R)-5-[2-(Dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate hydrochloride) .

- Structural Differences: Heteroatoms: Diltiazem contains a sulfur atom in its seven-membered thiazepine ring, unlike the nitrogen-rich diazepine ring in the target compound. Substituents: Diltiazem has a 4-methoxyphenyl group (vs. 2-methoxyphenyl in the target) and additional functional groups (dimethylaminoethyl, acetyloxy).

- Functional Implications: Diltiazem is a calcium channel blocker used for hypertension and angina. The 4-methoxyphenyl group and sulfur atom contribute to its selectivity for L-type calcium channels.

Comparison with Other 1,5-Benzodiazepine Derivatives

Example Compound : Antidiabetic 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives .

- Structural Differences :

- The antidiabetic compound lacks the 2-methoxyphenyl group but includes substituents optimized for peroxisome proliferator-activated receptor (PPAR) modulation.

- Functional Implications :

- The 2-methoxyphenyl group in the target compound may sterically hinder interactions with PPARs, shifting its activity toward CNS or ion channel targets.

- Positional isomerism (2- vs. 4-methoxy) significantly impacts hydrogen bonding and solubility, as demonstrated in crystallographic studies of related compounds .

Key Data Table: Structural and Functional Comparison

| Feature | Target Compound | Methylclonazepam (1,4-Benzodiazepine) | Diltiazem (Benzothiazepine) | Antidiabetic 1,5-Benzodiazepine |

|---|---|---|---|---|

| Core Structure | 1,5-Benzodiazepine | 1,4-Benzodiazepine | 1,5-Benzothiazepine | 1,5-Benzodiazepine |

| Key Substituents | 2-Methoxyphenyl | 2-Chlorophenyl, 7-Nitro, 1-Methyl | 4-Methoxyphenyl, Dimethylaminoethyl, Acetyloxy | PPAR-targeting groups (undisclosed) |

| Pharmacological Target | Unknown (Potential CNS/Ion Channels) | GABAA Receptors | L-Type Calcium Channels | PPAR Receptors |

| Therapeutic Use | Undefined (Structural analogs suggest CNS/ion channels) | Anxiety, Seizures | Hypertension, Angina | Diabetes, Diabetic Nephropathy |

| Hydrogen Bonding | Methoxy group may participate in moderate H-bonding | Nitro group enhances H-bond acceptor capacity | Sulfur and methoxy groups influence conformation | Optimized substituents for PPAR binding |

| Crystallographic Data | Likely planar puckering with 2-methoxy distortion | Planar ring with nitro-induced asymmetry | Non-planar thiazepine ring due to sulfur | Conformationally flexible for PPAR interaction |

| References |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride, and how can impurities be minimized?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution under controlled conditions (e.g., anhydrous THF, NaH as a base) to minimize side reactions . Impurity profiling requires HPLC with UV detection (e.g., using EP/Ph. Eur. reference standards like MM1106.04 or MM1106.09 for structural validation) . Key steps include:

- Purification via recrystallization or silica gel chromatography.

- Monitoring reaction progress using TLC or LC-MS for intermediate verification.

Q. How can researchers ensure purity and structural fidelity during characterization?

- Methodology : Combine spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C, COSY, HSQC) to confirm the methoxyphenyl and benzodiazepine core .

- HPLC-UV/MS with reference standards (e.g., EP Impurity B or D analogs) to quantify purity (>98%) and detect trace impurities .

- XRPD for crystalline form identification, critical for reproducibility in pharmacological studies .

Q. What in vitro models are suitable for preliminary assessment of biological activity?

- Methodology : Screen for GABA receptor modulation (common for benzodiazepines) using:

- Radioligand binding assays (e.g., [³H]flunitrazepam displacement in rat brain membranes).

- Functional assays (e.g., electrophysiology on recombinant α/β/γ subunit-containing GABAₐ receptors) .

- Dose-response curves (EC₅₀/IC₅₀) to compare potency with midazolam or diazepam .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for neurological targets?

- Methodology :

- Core Modifications : Introduce substituents at the 2-methoxyphenyl or benzodiazepine nitrogen (e.g., fluorination, alkylation) to alter lipophilicity and receptor affinity .

- Pharmacophore Mapping : Use computational tools (e.g., molecular docking with GABAₐ receptor PDB: 6HUP) to predict binding modes .

- In Vivo Correlation : Test analogs in rodent models for anxiolytic/sedative effects (e.g., elevated plus maze, rotarod) .

Q. What experimental designs address contradictions in long-term efficacy and adverse effect data for benzodiazepines?

- Methodology :

- Longitudinal Studies : Conduct 6–12-month rodent trials to assess tolerance development and withdrawal phenotypes (e.g., seizure susceptibility) .

- Mechanistic Probes : Use PET imaging (e.g., [¹¹C]flumazenil) to track receptor occupancy changes over time .

- Transcriptomic Analysis : Compare brain region-specific mRNA expression (e.g., BDNF, GABAₐ subunits) pre/post chronic dosing .

Q. How can researchers resolve discrepancies in pharmacokinetic (PK) and pharmacodynamic (PD) data across species?

- Methodology :

- Allometric Scaling : Adjust doses using body surface area normalization between rodents and primates.

- PBPK Modeling : Integrate parameters like logP (2.8–3.5), plasma protein binding (>90%), and CYP3A4 metabolism rates to predict human PK .

- Microdialysis : Measure free drug concentrations in rodent CSF to correlate with behavioral outcomes .

Data Contradiction Analysis

Q. How should conflicting results in receptor selectivity assays be interpreted?

- Resolution Strategies :

- Validate assays using positive controls (e.g., zolpidem for α1-subunit selectivity).

- Test for off-target effects (e.g., serotonin 5-HT₃ or NMDA receptors) via panel screening .

- Consider species differences (e.g., human vs. rat GABAₐ subunit composition) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.